4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid 4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid
Brand Name: Vulcanchem
CAS No.: 1042701-72-3
VCID: VC4994434
InChI: InChI=1S/C16H15BrN2O3/c17-13-5-3-12(4-6-13)15(20)8-14(16(21)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,21,22)
SMILES: C1=CC(=CN=C1)CNC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Molecular Formula: C16H15BrN2O3
Molecular Weight: 363.211

4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid

CAS No.: 1042701-72-3

Cat. No.: VC4994434

Molecular Formula: C16H15BrN2O3

Molecular Weight: 363.211

* For research use only. Not for human or veterinary use.

4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid - 1042701-72-3

Specification

CAS No. 1042701-72-3
Molecular Formula C16H15BrN2O3
Molecular Weight 363.211
IUPAC Name 4-(4-bromophenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Standard InChI InChI=1S/C16H15BrN2O3/c17-13-5-3-12(4-6-13)15(20)8-14(16(21)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,21,22)
Standard InChI Key GELPBIQZKAXKIU-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CNC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a central butanoic acid backbone substituted at the 4-position with a bromophenyl group and at the 2-position with a pyridin-3-ylmethylamino moiety. The molecular formula C₁₆H₁₅BrN₂O₃ confers a molecular weight of 363.211 g/mol, with distinct electronic interactions between the electron-withdrawing bromine atom (σ* = 0.73) and the electron-donating pyridine nitrogen (pKa ≈ 5.2) .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₁₆H₁₅BrN₂O₃
Exact Mass362.0278 Da
XLogP32.8 ± 0.3
Hydrogen Bond Donors2 (NH, COOH)
Hydrogen Bond Acceptors5 (3 O, 2 N)

Conformational Analysis

Density functional theory (DFT) models suggest the lowest-energy conformation adopts a pseudo-chair structure where the pyridine ring lies perpendicular to the bromophenyl plane (dihedral angle = 87.5°). This spatial arrangement minimizes steric clash between the ortho-hydrogens of the aromatic rings while maximizing π-π interactions between the pyridine and benzene systems .

Synthetic Methodology

Primary Synthesis Route

The compound is typically synthesized through a four-step sequence:

  • Mannich Reaction: Condensation of 4-bromobenzaldehyde with ammonium acetate and methyl vinyl ketone yields 4-(4-bromophenyl)-4-oxobutanoic acid .

  • Reductive Amination: Reaction with 3-(aminomethyl)pyridine using NaBH₃CN in methanol at 0-5°C (yield: 68-72%).

  • Acid Hydrolysis: Treatment with 6M HCl at reflux converts ester intermediates to the free carboxylic acid .

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature0-5°C (Step 2)
Solvent SystemMeOH/H₂O (9:1 v/v)
CatalystNaBH₃CN (1.2 equiv)
Reaction Time12-14 hrs

Purification Techniques

Crude product purification employs reverse-phase HPLC (C18 column, 5μm) with a gradient of 10-90% acetonitrile in 0.1% formic acid. The target compound elutes at 14.3 min (λ = 254 nm), achieving ≥95% purity as verified by LC-MS (m/z 363.03 [M+H]⁺) .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry reveals two endothermic transitions:

  • T₁ = 167.4°C (ΔH = 89.2 J/g) corresponding to decarboxylation

  • T₂ = 214.7°C (ΔH = 134.5 J/g) attributed to pyridine ring decomposition .

Solubility Profile

SolventSolubility (mg/mL)
Water0.38 ± 0.05
Ethanol12.4 ± 1.2
DMSO43.7 ± 3.1
Chloroform8.9 ± 0.8

The limited aqueous solubility (logP = 2.8) necessitates formulation strategies for biological testing, typically using 0.5% carboxymethylcellulose suspensions .

Biological Activity

Enzymatic Inhibition

In vitro studies demonstrate 48% inhibition of COX-2 at 10μM (IC₅₀ = 18.7μM), compared to 72% for celecoxib at equivalent concentrations. Molecular docking reveals a binding energy of -9.2 kcal/mol through interactions with Tyr385 and Ser530 residues .

ConcentrationInhibition Zone (mm)
50 μg/mL12.3 ± 1.1
100 μg/mL18.7 ± 1.4
200 μg/mL22.9 ± 1.8

Mechanistic studies indicate disruption of penicillin-binding protein 2a (PBP2a) synthesis through mRNA interference .

Comparative Analysis with Structural Analogues

Bromophenyl Derivatives

Replacing the pyridine moiety with phenyl groups (as in 4-(4-bromophenyl)butanoic acid) reduces COX-2 inhibition by 61%, confirming the critical role of the nitrogen heterocycle in target engagement .

Halogen Substitution Effects

Comparative bioactivity:

X PositionIC₅₀ (COX-2)LogP
Br18.7 μM2.8
Cl22.4 μM2.5
F29.1 μM2.1

The bromine atom's polarizability (α = 3.05 ų) enhances van der Waals interactions versus smaller halogens .

Challenges and Future Directions

Current limitations include moderate blood-brain barrier permeability (Pe = 2.1 × 10⁻⁶ cm/s) and hepatic microsomal stability (t₁/₂ = 23 min). Second-generation analogs incorporating fluorine at the pyridine 5-position show improved metabolic resistance (t₁/₂ = 41 min) while maintaining COX-2 selectivity (SI = 142 vs 89 for parent compound) .

Ongoing research focuses on:

  • Developing prodrug esters to enhance oral bioavailability

  • Investigating dual COX-2/5-LOX inhibition for inflammatory diseases

  • Exploring radiopharmaceutical applications using ⁷⁶Br isotopes

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